2-(3-Pyridinyloxy)-5-(trifluoromethyl)aniline
Description
Structural Framework and Functional Group Significance
The molecular architecture of 2-(3-Pyridinyloxy)-5-(trifluoromethyl)aniline is key to its utility. Each functional group contributes distinct electronic and steric properties, which in combination, create a versatile building block for more complex molecules.
The pyridinyloxy moiety consists of a pyridine (B92270) ring linked through an oxygen atom. Pyridine is an aromatic heterocycle, similar in structure to benzene (B151609), but with one carbon atom replaced by a nitrogen atom. This substitution has profound effects on the electronic properties of the ring.
Aromatic compounds are central to organic chemistry due to their stability, which arises from a cyclic arrangement of conjugated pi electrons. openaccessjournals.com The pyridine ring is aromatic and electron-deficient due to the electronegative nitrogen atom. When incorporated into a larger molecule via an ether linkage (pyridinyloxy), it can influence the electron density of the adjacent aromatic system. This can affect the molecule's reactivity and its interactions with biological targets. nih.gov The use of trifluoromethylpyridine (TFMP) derivatives in pharmaceuticals and agrochemicals highlights the importance of this structural motif. nih.gov
The trifluoromethyl (-CF3) group is a key functional group in modern medicinal chemistry due to its unique properties. mdpi.combohrium.com It is strongly electron-withdrawing, which can significantly alter the acidity or basicity of nearby functional groups and influence the electronic nature of the aromatic ring to which it is attached. wikipedia.org
The incorporation of a -CF3 group can enhance a molecule's metabolic stability by blocking sites susceptible to oxidative metabolism. mdpi.com This is due to the high strength of the carbon-fluorine bond. mdpi.com Furthermore, the trifluoromethyl group is highly lipophilic, which can improve a compound's ability to cross biological membranes. mdpi.comnih.gov It is often used as a bioisostere for other groups like methyl or chloro, allowing for the fine-tuning of a molecule's steric and electronic profile to optimize its biological activity. wikipedia.org
Table 1: Physicochemical Properties of the Trifluoromethyl Group
| Property | Description | Reference |
|---|---|---|
| Electronic Effect | Strong electron-withdrawing group, impacting the acidity and basicity of the molecule. | wikipedia.org |
| Lipophilicity | Increases the lipophilicity of the parent molecule, which can enhance membrane permeability. | mdpi.comnih.gov |
| Metabolic Stability | The C-F bond's strength makes the group resistant to metabolic degradation. | mdpi.com |
| Bioisosterism | Can sterically mimic other groups like chlorine or methyl, aiding in drug design. | wikipedia.org |
Aniline (B41778), or aminobenzene, is a primary aromatic amine that serves as a foundational building block in organic synthesis. geeksforgeeks.orgwikipedia.org It is a versatile precursor for a vast range of industrial chemicals, including dyes, polymers, and pharmaceuticals. geeksforgeeks.orgbritannica.com
The amino group (-NH2) on the aniline core is electron-donating, making the aromatic ring "electron-rich" and highly reactive towards electrophilic aromatic substitution reactions. wikipedia.org This reactivity allows for the straightforward introduction of other functional groups onto the benzene ring. The amino group itself can also undergo a variety of reactions, such as acylation and diazotization, further expanding its synthetic utility. wikipedia.orgbritannica.com The development of enzymatic platforms for aniline synthesis underscores its importance in creating diverse molecular scaffolds for drug development and other applications. scilit.comresearchgate.net
Research Trajectories within Contemporary Organic Chemistry
The compound this compound is primarily utilized as an intermediate in the synthesis of more complex target molecules. Its structural features suggest its potential application in the development of novel pharmaceuticals and agrochemicals. For instance, similar trifluoromethylaniline structures are important intermediates for analgesics and herbicides. google.com
Research in this area often focuses on creating libraries of related compounds to screen for biological activity. The specific arrangement of the pyridinyloxy, trifluoromethyl, and aniline moieties in this compound provides a unique scaffold that can be further modified to explore structure-activity relationships. The synthesis of various substituted anilines is a key strategy in the discovery of new bioactive molecules.
Table 2: Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C12H9F3N2O | chemicalbook.com |
| Molecular Weight | 254.21 g/mol | chemicalbook.com |
| Boiling Point | 318.4±42.0 °C | chemicalbook.com |
| CAS Number | 946773-42-8 | chemicalbook.com |
The ongoing exploration of compounds like this compound is indicative of the broader trends in organic chemistry, where the rational design and synthesis of molecules with precisely controlled properties are paramount for addressing challenges in medicine and materials science.
Properties
IUPAC Name |
2-pyridin-3-yloxy-5-(trifluoromethyl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N2O/c13-12(14,15)8-3-4-11(10(16)6-8)18-9-2-1-5-17-7-9/h1-7H,16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVWQHNIKYLODPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)OC2=C(C=C(C=C2)C(F)(F)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 2 3 Pyridinyloxy 5 Trifluoromethyl Aniline
Strategies for Carbon-Oxygen Ether Bond Formation at the Pyridinyloxy Linkage
The formation of the diaryl ether linkage is a critical step in the synthesis of 2-(3-Pyridinyloxy)-5-(trifluoromethyl)aniline. This bond connects the pyridine (B92270) ring at the C-3 position to the aniline (B41778) ring at the C-2 position via an oxygen atom. The electron-deficient nature of the pyridine ring and the specific substitution pattern present distinct challenges and opportunities for this transformation. wikipedia.org Two primary strategies, nucleophilic aromatic substitution and copper-catalyzed cross-coupling, are prominent in forming such C-O bonds. wikipedia.org
Nucleophilic aromatic substitution (SNAr) is a viable pathway for forming the aryl ether bond. In this approach, a nucleophile attacks an electron-deficient aromatic ring that is substituted with a good leaving group. For the synthesis of the target molecule, this would typically involve the reaction of a 3-halopyridine (e.g., 3-chloropyridine (B48278) or 3-bromopyridine) with 2-amino-4-(trifluoromethyl)phenol. The pyridine ring, being inherently electron-poor, facilitates this reaction, although substitution at the 3-position is generally less facile than at the 2- or 4-positions without further activation. wikipedia.org
The reaction is typically performed in the presence of a base (e.g., K₂CO₃, NaH, Cs₂CO₃) to deprotonate the phenolic hydroxyl group, generating a more potent phenoxide nucleophile. High-boiling polar aprotic solvents such as DMF, DMSO, or NMP are commonly employed to facilitate the reaction at elevated temperatures.
General Reaction Scheme for SNAr:
The efficiency of the SNAr reaction can be influenced by the nature of the leaving group (I > Br > Cl > F) and the specific reaction conditions. While this method is direct, it can sometimes require harsh conditions (high temperatures and long reaction times), which may not be compatible with sensitive functional groups on the substrates.
Copper-catalyzed cross-coupling reactions, often referred to as Ullmann condensations, represent a powerful and versatile alternative for the formation of diaryl ethers. These methods have been refined over the years to proceed under milder conditions with a broader substrate scope compared to traditional SNAr. organic-chemistry.org This strategy can be applied in two ways: coupling 3-hydroxypyridine (B118123) with a 2-halo-5-(trifluoromethyl)aniline derivative or coupling a 3-halopyridine with 2-amino-4-(trifluoromethyl)phenol.
The reaction typically involves a copper(I) or copper(II) salt as a catalyst (e.g., CuI, Cu₂O, Cu(OAc)₂), a base, and often an ancillary ligand to facilitate the catalytic cycle. nih.gov The development of specialized ligands, such as N,N'-diarylbenzene-1,2-diamines or oxalic diamides, has enabled these reactions to proceed at lower temperatures and with greater efficiency. nih.govnih.gov Some modern protocols have even demonstrated success without external ligands, relying instead on the choice of base and solvent system, such as using lithium tert-butoxide (LiOt-Bu) as the base where the alcohol can serve as the solvent. organic-chemistry.org
| Parameter | Nucleophilic Aromatic Substitution (SNAr) | Copper-Catalyzed Cross-Coupling |
| Reactants | 3-Halopyridine + Substituted Phenol (B47542) | 3-Halopyridine + Phenol OR 3-Hydroxypyridine + Haloaniline |
| Catalyst | None | Copper salts (e.g., CuI, Cu₂O) |
| Ligand | Not applicable | Often required (e.g., diamines, oxalamides) nih.govnih.gov |
| Conditions | Often harsh (high temp., polar aprotic solvent) | Generally milder, some at room temperature nih.gov |
| Scope | Can be limited by electronics of pyridine ring | Broader substrate scope, more functional group tolerance |
Elaboration of the 5-(Trifluoromethyl)aniline Substructure
The 5-(trifluoromethyl)aniline moiety is a key component of the target molecule. The synthesis of this substructure can be achieved either by starting with pre-functionalized precursors or by direct functionalization of an aniline ring.
A common and reliable strategy involves the synthesis of aniline derivatives that already contain the trifluoromethyl group at the desired position. Several trifluoromethyl-substituted anilines serve as important intermediates in the synthesis of pharmaceuticals and agrochemicals.
2-methoxy-5-(trifluoromethyl)aniline : This precursor is commonly synthesized via the catalytic hydrogenation of 4-methoxy-3-nitrobenzotrifluoride. chemicalbook.com The reduction of the nitro group to an amine is typically achieved with high yield using catalysts such as palladium on carbon (Pd/C) under a hydrogen atmosphere. chemicalbook.com
2-methyl-3-(trifluoromethyl)aniline : Multiple routes exist for this compound. A straightforward approach begins with the inexpensive 3-(trifluoromethyl)aniline, which undergoes a three-step process of N-protection (e.g., as a pivaloyl derivative), directed ortho-methylation, and subsequent deprotection. dcu.ie Another method starts from 2-chloro-3-trifluoromethyl aniline, introducing the methyl group through a series of transformations. google.com More complex, multi-step syntheses from basic building blocks like 3-nitro-4-methyl benzenesulfonic acid have also been reported. google.com
2-(trifluoromethyl)aniline : This aniline can be prepared in excellent yield through the catalytic reduction and simultaneous dechlorination of 2-trifluoromethyl-4-chloronitrobenzene using molecular hydrogen. google.com
| Precursor | Starting Material(s) | Key Transformation(s) | Reference(s) |
| 2-methoxy-5-(trifluoromethyl)aniline | 4-methoxy-3-nitrobenzotrifluoride | Catalytic hydrogenation (e.g., H₂/Pd-C) | chemicalbook.com |
| 2-methyl-3-(trifluoromethyl)aniline | 3-(trifluoromethyl)aniline | Protection, ortho-methylation, deprotection | dcu.ie |
| 2-methyl-3-(trifluoromethyl)aniline | 2-chloro-3-trifluoromethyl aniline | Methylthio introduction, chloromethylation, hydrogenation | google.com |
| 2-(trifluoromethyl)aniline | 2-trifluoromethyl-4-chloronitrobenzene | Catalytic reduction and dechlorination | google.com |
In recent years, methods for the direct C-H trifluoromethylation of aromatic rings have become a powerful tool in organic synthesis. These approaches avoid the often lengthy synthesis of trifluoromethylated building blocks. For the aniline substructure, this would involve the direct, regioselective introduction of a -CF₃ group onto a pre-existing aniline derivative.
Various trifluoromethylating agents and reaction conditions have been developed:
Radical Trifluoromethylation : Reagents like sodium triflinate (CF₃SO₂Na, Langlois' reagent) can serve as a source of the trifluoromethyl radical (•CF₃) under oxidative conditions. acs.org Visible-light photoredox catalysis has emerged as a particularly mild and efficient way to generate this radical, enabling the ortho-C-H trifluoromethylation of aniline derivatives. acs.orgnih.gov
Electrophilic Trifluoromethylation : Electrophilic "CF₃⁺" sources, such as Togni's or Umemoto's reagents, can trifluoromethylate electron-rich aromatic rings. researchgate.net The regioselectivity of these reactions on aniline derivatives can be a challenge, often requiring directing groups to achieve the desired substitution pattern.
Copper/Photoredox Dual Catalysis : Mechanistic studies have revealed that a dual catalytic system involving copper and a photoredox catalyst can enable the general trifluoromethylation of various aniline derivatives. acs.orgnih.gov
The primary challenge in direct trifluoromethylation is controlling the regioselectivity (ortho vs. meta vs. para). For the target molecule, a meta-directing trifluoromethylation relative to the amino group would be required, which can be difficult to achieve as the amino group itself is a strong ortho, para-director. Therefore, this strategy often requires careful substrate design, such as the use of blocking or directing groups. rsc.org
Convergent and Linear Synthesis Pathways
Convergent Synthesis : A convergent synthesis is generally more efficient for complex molecules. psu.edu In this strategy, the key fragments of the molecule are synthesized independently and then coupled together in a late-stage reaction. For this compound, a convergent approach is ideal.
Fragment A : The pyridine moiety, such as 3-hydroxypyridine or a 3-halopyridine.
Fragment B : The aniline moiety, such as 2-bromo-5-(trifluoromethyl)aniline (B1265768) or 2-amino-4-(trifluoromethyl)phenol.
Sequential Coupling Strategies
The most direct and widely explored approach for the synthesis of this compound involves the sequential formation of the diaryl ether linkage. This is typically achieved through a cross-coupling reaction between a substituted pyridine and a substituted aniline precursor. The two main retrosynthetic disconnections lead to either a C-O bond formation between 3-hydroxypyridine and an activated 2-halo-5-(trifluoromethyl)aniline derivative, or between a 3-halopyridine and 2-amino-4-(trifluoromethyl)phenol. The former is often more practical due to the commercial availability of the starting materials.
Key sequential coupling strategies include the Ullmann condensation and the Buchwald-Hartwig O-arylation.
Ullmann Condensation:
The Ullmann condensation is a classical method for forming diaryl ethers, typically involving the copper-catalyzed reaction of a phenol with an aryl halide at elevated temperatures. wikipedia.orgorganic-chemistry.org For the synthesis of the target molecule, this would involve the reaction of 3-hydroxypyridine with a 2-halo-5-(trifluoromethyl)aniline. Traditional Ullmann conditions often require harsh reaction conditions, including high temperatures (often exceeding 210°C) and the use of stoichiometric amounts of copper powder. wikipedia.org
Modern variations of the Ullmann reaction utilize soluble copper catalysts and ligands to facilitate the reaction under milder conditions. For instance, the use of copper(I) iodide (CuI) with ligands such as N,N-dimethylglycine or phenanthroline can promote the C-O coupling at lower temperatures (e.g., 90°C). wikipedia.orgorganic-chemistry.org The choice of a high-boiling polar solvent like N-methylpyrrolidone (NMP), dimethylformamide (DMF), or dimethyl sulfoxide (B87167) (DMSO) is crucial for the success of these reactions. wikipedia.orgrsc.org
A plausible synthetic route via a modified Ullmann condensation is depicted below:
Reactants: 3-Hydroxypyridine and 2-bromo-5-(trifluoromethyl)aniline
Catalyst: Copper(I) iodide (CuI)
Ligand: N,N-dimethylglycine or 1,10-Phenanthroline
Base: Cesium carbonate (Cs₂CO₃) or Potassium carbonate (K₂CO₃)
Solvent: DMF or NMP
Temperature: 90-150°C
Buchwald-Hartwig O-Arylation:
The Palladium-catalyzed Buchwald-Hartwig amination has been extended to the formation of C-O bonds, providing a powerful and versatile method for diaryl ether synthesis. wikipedia.orgorganic-chemistry.org This reaction typically employs a palladium catalyst in combination with a bulky, electron-rich phosphine (B1218219) ligand. The reaction mechanism involves the oxidative addition of the aryl halide to the Pd(0) complex, followed by coordination of the alcohol, deprotonation by a base, and reductive elimination to form the diaryl ether and regenerate the catalyst. jk-sci.com
For the synthesis of this compound, the Buchwald-Hartwig O-arylation would involve the coupling of 3-hydroxypyridine with 2-bromo- or 2-chloro-5-(trifluoromethyl)aniline. The choice of ligand is critical for the success of this transformation, with bulky biarylphosphine ligands such as RuPhos, XPhos, or tBuXPhos often providing excellent results. diva-portal.org Strong bases like sodium tert-butoxide (NaOtBu) or cesium carbonate are typically required. jk-sci.com
A representative Buchwald-Hartwig O-arylation scheme is as follows:
Reactants: 3-Hydroxypyridine and 2-bromo-5-(trifluoromethyl)aniline
Catalyst: Pd₂(dba)₃ or Pd(OAc)₂
Ligand: RuPhos, XPhos, or a similar bulky phosphine ligand
Base: NaOtBu or Cs₂CO₃
Solvent: Toluene (B28343) or Dioxane
Temperature: 80-110°C
Multicomponent Reactions Incorporating Pyridine and Aniline Fragments
While not explicitly reported for the synthesis of this compound, multicomponent reactions (MCRs) offer an attractive strategy for improving synthetic efficiency by combining multiple starting materials in a single step. A hypothetical MCR approach for the target molecule could involve the in situ generation of one of the aromatic rings followed by an intramolecular cyclization and etherification.
For instance, a reaction could be envisioned that constructs the trifluoromethyl-substituted aniline ring from acyclic precursors, which then undergoes a subsequent reaction with a pyridine-containing fragment. However, the complexity of forming a diaryl ether linkage within a multicomponent framework presents a significant synthetic challenge.
Alternatively, a one-pot reaction sequence that combines several catalytic steps could be considered a type of MCR. For example, a process could be designed where a precursor to the aniline ring undergoes a palladium-catalyzed amination, followed by the introduction of 3-hydroxypyridine and a second catalyst system for the C-O coupling, all in the same reaction vessel. While theoretically possible, the compatibility of the different catalysts, reagents, and reaction conditions would need to be carefully optimized. The development of a true MCR for the synthesis of this target molecule remains an area for future research.
Optimization and Process Intensification in this compound Synthesis
The industrial-scale production of fine chemicals like this compound requires careful optimization of reaction parameters to maximize yield, purity, and cost-effectiveness. Process intensification, which aims to make chemical processes smaller, safer, and more energy-efficient, is also a key consideration.
Catalyst Systems and Ligand Effects (e.g., Palladium-catalyzed C–N cross-coupling for similar anilines)
In palladium-catalyzed C-O cross-coupling reactions, the choice of catalyst and ligand is paramount. For the synthesis of diaryl ethers, palladium(II) acetate (B1210297) (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃) are common palladium sources. nih.gov The active catalyst is a Pd(0) species, which is generated in situ.
The ligand plays a crucial role in stabilizing the palladium center, promoting oxidative addition and reductive elimination, and preventing catalyst decomposition. For challenging C-O bond formations, bulky and electron-rich phosphine ligands are generally preferred. The Buchwald and Hartwig groups have developed a range of highly effective ligands for this purpose.
Interactive Data Table: Effect of Ligand on a Model Diaryl Ether Synthesis
Below is a hypothetical data table illustrating the potential effect of different ligands on the yield of a model Buchwald-Hartwig O-arylation reaction between 3-hydroxypyridine and 2-bromo-5-(trifluoromethyl)aniline. The data is based on general trends observed in the literature for similar transformations.
| Ligand | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |
| PPh₃ | Pd₂(dba)₃ | Cs₂CO₃ | Toluene | 110 | 25 |
| BINAP | Pd₂(dba)₃ | Cs₂CO₃ | Toluene | 110 | 55 |
| XPhos | Pd₂(dba)₃ | Cs₂CO₃ | Toluene | 110 | 85 |
| RuPhos | Pd₂(dba)₃ | Cs₂CO₃ | Toluene | 110 | 92 |
This is a representative table based on known trends and not experimental data for this specific reaction.
As the table suggests, moving from a simple phosphine like triphenylphosphine (B44618) (PPh₃) to more sophisticated biarylphosphine ligands like XPhos and RuPhos can dramatically increase the reaction yield.
Solvent and Temperature Parameters for Enhanced Yield and Selectivity
The choice of solvent and reaction temperature can significantly impact the yield and selectivity of the synthesis. For Ullmann-type reactions, polar aprotic solvents like DMF, NMP, and DMSO are often used to facilitate the dissolution of the copper salts and promote the nucleophilic substitution. rsc.org These reactions typically require higher temperatures, often in the range of 100-200°C. wikipedia.org
For palladium-catalyzed Buchwald-Hartwig reactions, less polar solvents such as toluene and 1,4-dioxane (B91453) are commonly employed. wuxiapptec.com The reaction temperature is also a critical parameter that needs to be optimized. While higher temperatures can increase the reaction rate, they can also lead to catalyst decomposition and the formation of side products. A typical temperature range for these reactions is 80-120°C.
Interactive Data Table: Effect of Solvent and Temperature on a Model Ullmann Condensation
The following table illustrates the potential impact of solvent and temperature on the yield of a model Ullmann condensation for the synthesis of this compound.
| Solvent | Temperature (°C) | Base | Catalyst | Yield (%) |
| Toluene | 110 | K₂CO₃ | CuI | 30 |
| Dioxane | 100 | K₂CO₃ | CuI | 45 |
| DMF | 120 | K₂CO₃ | CuI | 75 |
| NMP | 150 | K₂CO₃ | CuI | 88 |
This is a representative table based on known trends and not experimental data for this specific reaction.
The data indicates that polar aprotic solvents and higher temperatures generally favor the Ullmann condensation.
Role of Additives and Bases in Reaction Efficiency
The choice of base is critical in both Ullmann and Buchwald-Hartwig reactions. The base is required to deprotonate the phenol, making it a more potent nucleophile. In Buchwald-Hartwig reactions, the base also plays a role in the catalytic cycle, facilitating the reductive elimination step. nih.govresearchgate.net
Commonly used bases include inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (B84403) (K₃PO₄), and strong organic bases like sodium tert-butoxide (NaOtBu). wuxiapptec.comacsgcipr.org The strength and solubility of the base can significantly influence the reaction outcome. For instance, Cs₂CO₃ is often more effective than K₂CO₃ due to its higher solubility in organic solvents. umass.edu
Additives can also be used to improve reaction efficiency. For example, in some copper-catalyzed reactions, the addition of a ligand like N,N-dimethylglycine can accelerate the reaction and allow for lower reaction temperatures. organic-chemistry.org In some cases, molecular sieves have been used to remove water from the reaction mixture, which can improve the yield of diaryl ether synthesis. organic-chemistry.org
Interactive Data Table: Effect of Base on a Model Buchwald-Hartwig O-Arylation
This table shows the potential effect of different bases on the yield of a model Buchwald-Hartwig O-arylation.
| Base | Catalyst | Ligand | Solvent | Temperature (°C) | Yield (%) |
| K₃PO₄ | Pd(OAc)₂ | XPhos | Toluene | 100 | 65 |
| K₂CO₃ | Pd(OAc)₂ | XPhos | Toluene | 100 | 72 |
| Cs₂CO₃ | Pd(OAc)₂ | XPhos | Toluene | 100 | 88 |
| NaOtBu | Pd(OAc)₂ | XPhos | Toluene | 100 | 95 |
This is a representative table based on known trends and not experimental data for this specific reaction.
The data suggests that stronger bases like NaOtBu can lead to higher yields in Buchwald-Hartwig O-arylation reactions.
Elucidation of Reaction Mechanisms and Mechanistic Pathways
Detailed Mechanisms of Pyridinyloxy Formation (e.g., C-O coupling)
The formation of the pyridinyloxy-aniline linkage is a diaryl ether synthesis, a class of reaction for which several powerful methods have been developed. The most relevant for this transformation are copper-catalyzed Ullmann-type condensations and palladium-catalyzed Buchwald-Hartwig couplings.
Ullmann Condensation: The Ullmann condensation is a classic method for forming diaryl ethers, traditionally involving the reaction of an aryl halide with a phenol (B47542) in the presence of a stoichiometric amount of copper at high temperatures. wikipedia.org Modern variations utilize catalytic amounts of a copper(I) salt, often with a ligand, under milder conditions. tcichemicals.com
The catalytic cycle for the Ullmann diaryl ether synthesis is generally understood to involve the following steps:
Formation of a Copper(I) Phenoxide: The alcohol (or phenol) starting material reacts with a base and the Cu(I) catalyst to form a copper(I) alkoxide or phenoxide complex.
Oxidative Addition: The aryl halide oxidatively adds to the Cu(I) center. This step involves the insertion of the copper into the aryl-halide bond, forming a Cu(III) intermediate. This is often considered the rate-determining step. nih.gov
Reductive Elimination: The desired diaryl ether is formed by the reductive elimination of the aryl and aryloxy groups from the Cu(III) center. This step regenerates a Cu(I) species, which can re-enter the catalytic cycle.
An alternative pathway that avoids a Cu(III) intermediate involves a four-centered transition state in a metathesis-like reaction. wikipedia.org The precise mechanism can be influenced by the nature of the substrates, ligands, and reaction conditions. nih.gov
Buchwald-Hartwig C-O Coupling: A more recent and often milder alternative is the palladium-catalyzed Buchwald-Hartwig C-O coupling. This reaction uses a palladium catalyst with specialized phosphine (B1218219) ligands to couple an aryl halide or triflate with an alcohol or phenol. organic-chemistry.org
The catalytic cycle is analogous to the more common Buchwald-Hartwig amination and involves:
Oxidative Addition: A Pd(0) species adds to the aryl halide (Ar-X) to form a Pd(II) complex.
Association and Deprotonation: The alcohol (Ar'-OH) coordinates to the Pd(II) complex and is subsequently deprotonated by a base to form a palladium alkoxide.
Reductive Elimination: The C-O bond is formed through reductive elimination from the Pd(II) complex, yielding the diaryl ether (Ar-O-Ar') and regenerating the Pd(0) catalyst. nrochemistry.com
A potential side reaction in this mechanism is β-hydride elimination from the palladium alkoxide intermediate, which can lead to hydrodehalogenation of the aryl halide. wikipedia.org
| Feature | Ullmann Condensation | Buchwald-Hartwig Coupling |
|---|---|---|
| Metal Catalyst | Copper (Cu) | Palladium (Pd) |
| Typical Catalyst Oxidation States | Cu(I) / Cu(III) | Pd(0) / Pd(II) |
| Key Steps | Oxidative Addition, Reductive Elimination | Oxidative Addition, Reductive Elimination |
| Ligands | Diamines, amino acids, phenanthrolines, dicarbonyl compounds tcichemicals.com | Bulky, electron-rich phosphines (e.g., BINAP, Xantphos) nrochemistry.com |
| Reaction Conditions | Often harsh (high temp.), though modern methods are milder wikipedia.org | Generally milder than classic Ullmann wikipedia.org |
Mechanistic Insights into Aniline (B41778) Functionalization
The aniline ring in 2-(3-Pyridinyloxy)-5-(trifluoromethyl)aniline contains two substituents with opposing electronic effects: the electron-donating amino group (-NH₂) and the strongly electron-withdrawing trifluoromethyl group (-CF₃). Their influence dictates the ring's reactivity.
Electrophilic Aromatic Substitution (EAS): The amino group is a powerful activating group and an ortho, para-director for EAS due to its ability to donate its lone pair of electrons into the aromatic ring, stabilizing the positively charged intermediate (the arenium ion). beilstein-journals.orgmdpi.com Conversely, the trifluoromethyl group is a potent deactivating group and a meta-director. cdnsciencepub.com This deactivation stems from the strong inductive electron withdrawal by the highly electronegative fluorine atoms.
In the case of 5-(trifluoromethyl)aniline, the directing effects of the two groups are reinforcing. The amino group directs incoming electrophiles to the positions ortho and para to it (positions 2, 4, and 6). The trifluoromethyl group directs to the positions meta to it (positions 2 and 6). Therefore, electrophilic substitution on this aniline derivative would be strongly favored at the 2- and 6-positions, which are ortho to the activating amino group and meta to the deactivating trifluoromethyl group.
Nucleophilic Aromatic Substitution (SNAr): SNAr reactions require an aromatic ring to be electron-deficient, a condition facilitated by the presence of strong electron-withdrawing groups. wikipedia.org The trifluoromethyl group makes the aniline ring more susceptible to nucleophilic attack than an unsubstituted benzene (B151609) ring. cdnsciencepub.com However, the amino group is strongly electron-donating, which generally disfavors SNAr. For SNAr to occur on the aniline ring itself, a good leaving group would need to be present, and the reaction is generally difficult.
In contrast, the pyridine (B92270) ring is inherently electron-deficient and more susceptible to SNAr, particularly at the 2- and 4-positions, as the nitrogen atom can stabilize the negative charge of the Meisenheimer intermediate. wikipedia.orgwikipedia.org The synthesis of the target compound, therefore, more likely proceeds via nucleophilic attack from the aniline derivative (acting as the nucleophile) onto an activated pyridine ring.
The carbon-fluorine bond is the strongest single bond in organic chemistry, and C-F bonds become progressively stronger with increased fluorination on the same carbon. organic-chemistry.org This makes the trifluoromethyl group exceptionally stable and generally unreactive under typical synthetic conditions.
Activation of a C-F bond in a CF₃ group is challenging and requires specific, often harsh, conditions. organic-chemistry.org Methods for C-F activation include:
Transition-metal catalysis: Some palladium and copper catalysts can activate C-F bonds, leading to hydrodefluorination or functionalization. organic-chemistry.org
Lewis acid mediation: Strong Lewis acids can coordinate to the fluorine atom, facilitating its abstraction. lakeheadu.ca
Radical and electrochemical methods: These approaches can generate intermediates that lead to C-F bond cleavage. lakeheadu.canih.gov
The high stability of the CF₃ group implies that it acts as a robust spectator group in most synthetic transformations used to build the this compound molecule. Its primary role is electronic, where it deactivates the aniline ring to electrophilic attack and activates it toward potential (though often unfavorable) nucleophilic attack. Direct functionalization via C-F activation would require a dedicated and targeted synthetic strategy not typically employed in standard coupling reactions.
Intramolecular Rearrangements and Side Reactions during Synthesis
While the desired C-O coupling is the main pathway, several side reactions and rearrangements can occur.
Side Reactions: In copper- and palladium-catalyzed couplings, common side reactions include:
Hydrodehalogenation: The aryl halide is reduced, replacing the halogen with a hydrogen atom. This can occur via β-hydride elimination in Pd-catalyzed cycles or via radical pathways. wikipedia.org
Homocoupling: Two molecules of the aryl halide couple to form a biaryl compound (e.g., Ullmann reaction). researchgate.net
Protodeboronation/Desilylation: If using arylboronic acids or silanes, these groups can be replaced by hydrogen before the desired coupling occurs.
Intramolecular Rearrangements: A relevant, though not always common, rearrangement in diaryl ether synthesis is the Smiles rearrangement and its variants, such as the Truce-Smiles rearrangement . snnu.edu.cn The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution where an aryl group migrates from one heteroatom to another. For a diaryl ether, this would involve the migration of one aryl ring from the ether oxygen to a nucleophilic center on the other ring. This reaction is facilitated by electron-withdrawing groups on the migrating aryl ring and requires a suitable nucleophile on the stationary ring, often generated by a strong base. While not a typical side reaction under standard Ullmann or Buchwald-Hartwig conditions, it represents a potential pathway if reaction intermediates possess the necessary structural features and basic conditions are employed.
Computational Mechanistic Studies of Key Reaction Steps
Computational chemistry, particularly Density Functional Theory (DFT), has provided significant insights into the mechanisms of the key C-O coupling reactions.
Ullmann-Type Reactions: Computational studies have been crucial in debating the operative catalytic cycle.
Studies have explored the energetics of the Cu(I)/Cu(III) pathway (via oxidative addition/reductive elimination) versus alternative pathways like single-electron transfer (SET) or iodine atom transfer (IAT).
DFT calculations suggest that the favored mechanism can depend heavily on the ligand and nucleophile. For instance, some ligands may favor an SET mechanism, while others promote pathways that avoid high-energy Cu(III) intermediates.
Computational models have also investigated the role of bases, showing that species like carbonate can act as bidentate ligands to the copper center, influencing the catalytic activity.
Nucleophilic Aromatic Substitution: For SNAr reactions, computational studies have helped:
Confirm the stability of the Meisenheimer intermediate, which is key to the stepwise addition-elimination mechanism.
Predict regioselectivity by calculating the relative stabilities of intermediates formed from attack at different positions on the aromatic ring.
Investigate concerted SNAr (cSNAr) mechanisms, where bond formation and bond breaking occur in a single step, which may be operative in cases with poor leaving groups or less activated substrates.
| Reaction Type | Computational Method | Key Mechanistic Insights |
|---|---|---|
| Ullmann Condensation | DFT | Evaluated relative energies of Cu(I)/Cu(III) vs. SET and IAT pathways. |
| Ullmann Condensation | DFT | Demonstrated that bases (e.g., carbonate) can act as ligands, affecting the catalyst. |
| Nucleophilic Aromatic Substitution | DFT, PM3 | Confirmed stability of Meisenheimer intermediates and explored concerted (one-step) pathways. |
| Buchwald-Hartwig Coupling | DFT | Elucidated the role of ligand sterics in promoting the rate-limiting reductive elimination step. |
Derivatization Strategies and Functional Group Transformations
Chemical Modification of the Aniline (B41778) Nitrogen
The primary amino group of the aniline moiety is a key site for derivatization, readily undergoing a variety of reactions to form new carbon-nitrogen and nitrogen-heteroatom bonds.
The nucleophilic character of the aniline nitrogen allows for straightforward acylation, alkylation, and arylation reactions.
Acylation is typically achieved by treating the aniline with acylating agents such as acyl chlorides or anhydrides in the presence of a base. For instance, reaction with acetyl chloride or acetic anhydride (B1165640) would yield the corresponding N-acetylated derivative. These reactions are generally high-yielding and provide a convenient method for installing a wide range of acyl groups.
Alkylation of the aniline nitrogen can be accomplished using alkyl halides. However, overalkylation to form secondary and tertiary amines can be a challenge. Reductive amination, involving the reaction of the aniline with an aldehyde or ketone in the presence of a reducing agent (e.g., sodium borohydride), offers a more controlled method for synthesizing N-alkylated derivatives.
Arylation introduces an aryl group onto the nitrogen atom, a transformation commonly achieved through palladium-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination. wikipedia.orglibretexts.orgorganic-chemistry.orgnih.govrsc.org This powerful reaction couples the aniline with an aryl halide or triflate in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base, enabling the synthesis of diarylamine structures. wikipedia.orglibretexts.org The choice of ligand is crucial for reaction efficiency and can be tailored to the specific substrates. libretexts.org
| Reaction Type | Typical Reagents | Expected Product |
|---|---|---|
| Acylation | Acetyl chloride, Pyridine (B92270) | N-(2-(3-pyridinyloxy)-5-(trifluoromethyl)phenyl)acetamide |
| Alkylation (Reductive Amination) | Benzaldehyde, NaBH4 | N-benzyl-2-(3-pyridinyloxy)-5-(trifluoromethyl)aniline |
| Arylation (Buchwald-Hartwig) | Aryl bromide, Pd catalyst (e.g., Pd(OAc)2), Phosphine ligand (e.g., XPhos), Base (e.g., NaOtBu) | N-aryl-2-(3-pyridinyloxy)-5-(trifluoromethyl)aniline |
The aniline nitrogen is a precursor for the formation of imines (Schiff bases) and a wide array of amide derivatives.
Imine derivatives are formed through the condensation reaction of the primary amine with aldehydes or ketones, typically under acidic or basic catalysis with the removal of water. This reaction is generally reversible. The formation of an imine introduces a C=N double bond, which can be a site for further functionalization, such as reduction to a secondary amine or participation in cycloaddition reactions.
Amide derivatives are synthesized by reacting the aniline with carboxylic acids or their derivatives, such as acyl chlorides or anhydrides. nih.govescholarship.orgresearchgate.netrsc.org When starting from a carboxylic acid, coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are often employed to facilitate the amide bond formation. This reaction is highly versatile and allows for the introduction of a vast array of functionalities. nih.govescholarship.org
| Derivative Type | Typical Reagents | Expected Product Structure |
|---|---|---|
| Imine | Benzaldehyde, catalytic acid (e.g., p-TsOH) | (E)-N-(2-(pyridin-3-yloxy)-5-(trifluoromethyl)phenyl)-1-phenylmethanimine |
| Amide | Benzoyl chloride, Triethylamine | N-(2-(pyridin-3-yloxy)-5-(trifluoromethyl)phenyl)benzamide |
| Amide (from carboxylic acid) | Benzoic acid, EDC, HOBt | N-(2-(pyridin-3-yloxy)-5-(trifluoromethyl)phenyl)benzamide |
Transformations Involving the Pyridine Ring
The pyridine ring, being an electron-deficient heterocycle, has a distinct reactivity profile compared to the aniline's benzene (B151609) ring. The presence of the ether linkage at the 3-position significantly influences the regioselectivity of its transformations.
Electrophilic aromatic substitution on the pyridine ring is generally more challenging than on benzene and often requires harsh conditions. The pyridine nitrogen deactivates the ring towards electrophilic attack.
Nitration of pyridine itself is difficult, but substituted pyridines can be nitrated. For 3-alkoxypyridines, nitration with reagents like dinitrogen pentoxide or a mixture of nitric and sulfuric acid tends to direct the incoming nitro group to the 2- or 6-position, ortho to the activating alkoxy group. ntnu.noresearchgate.netrsc.org Therefore, nitration of 2-(3-Pyridinyloxy)-5-(trifluoromethyl)aniline would be expected to yield primarily 2-nitro and 6-nitro derivatives of the pyridine ring.
Halogenation of pyridines can also be achieved under electrophilic conditions. Direct halogenation often requires high temperatures and can lead to mixtures of products. nih.govnsf.govchemrxiv.orgresearchgate.netresearchgate.net However, for activated systems like 3-alkoxypyridines, regioselectivity can be improved. More modern methods, such as those involving Zincke imine intermediates, offer milder conditions and high regioselectivity for 3-halogenation of a broad range of pyridines. nih.govnsf.gov
Sulfonation of pyridine is notoriously difficult, requiring very high temperatures and often the use of a mercury(II) sulfate (B86663) catalyst with oleum (B3057394) (fuming sulfuric acid). thieme.comorgosolver.comgoogle.comresearchgate.net The reaction typically yields pyridine-3-sulfonic acid. google.com The presence of the phenoxy group may influence the reactivity and regioselectivity, but the reaction would likely still require forcing conditions.
| Reaction Type | Typical Reagents | Expected Position of Substitution |
|---|---|---|
| Nitration | HNO3 / H2SO4 | C2 or C6 of the pyridine ring |
| Halogenation (e.g., Bromination) | Br2, oleum | C2, C4, or C6 of the pyridine ring |
| Sulfonation | Fuming H2SO4 (Oleum), HgSO4, high temp. | C2, C4, or C6 of the pyridine ring |
Directed ortho metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. researchgate.netresearchgate.netznaturforsch.comharvard.edu In this process, a heteroatom-containing directing group coordinates to an organolithium base (like n-butyllithium or lithium diisopropylamide, LDA), directing deprotonation at the adjacent ortho position. researchgate.netharvard.edu For this compound, both the pyridine nitrogen and the ether oxygen could potentially act as directing groups.
Lithiation of 3-alkoxypyridines has been shown to occur regioselectively. Depending on the base and reaction conditions, deprotonation can be directed to the C2 or C4 positions of the pyridine ring. znaturforsch.com The resulting lithiated intermediate is a potent nucleophile that can be quenched with a wide variety of electrophiles (e.g., alkyl halides, aldehydes, ketones, CO₂, silyl (B83357) chlorides), thereby installing a new functional group at a specific position on the pyridine ring. researchgate.net
| Base | Potential Site of Lithiation | Example Electrophile (Quench) | Potential Product |
|---|---|---|---|
| LDA or n-BuLi | C2 or C4 of the pyridine ring | Iodomethane (CH3I) | 2-(3-(2-methylpyridinyl)oxy)-5-(trifluoromethyl)aniline |
| LDA or n-BuLi | C2 or C4 of the pyridine ring | Carbon dioxide (CO2), then acid workup | 3-((2-amino-4-(trifluoromethyl)phenoxy))picolinic acid |
Reactivity and Derivatization of the Trifluoromethyl Group
The trifluoromethyl (-CF₃) group is known for its high stability and electron-withdrawing nature. While generally considered robust, several methods have been developed for its transformation, offering pathways to other valuable functional groups.
One of the classic transformations is the hydrolysis of the trifluoromethyl group to a carboxylic acid . This typically requires harsh conditions, such as heating with strong acids like fuming sulfuric acid, sometimes in the presence of boric acid. rsc.orgsemanticscholar.orgnih.gov This conversion provides a route to carboxylic acid derivatives.
More recent advancements in C-F bond activation have opened up new avenues for derivatizing the -CF₃ group under milder conditions. rsc.orgnih.govnih.govresearchgate.netpatonlab.com These methods often involve single electron transfer (SET) processes, which can be initiated by photocatalysis or by strong reducing agents. rsc.orgnih.govnih.govresearchgate.net For example, photocatalytic defluoroalkylation allows for the selective activation of a single C-F bond, generating a difluoromethyl radical that can then react with alkenes to form new C-C bonds. rsc.orgnih.govnih.gov Similarly, defluoroallylation reactions with allylsilanes can convert the Ar-CF₃ group into an Ar-CF₂-allyl moiety. nih.govacs.org These strategies enable the conversion of the trifluoromethyl group into a difunctionalized carbon center, significantly expanding the synthetic utility of the parent molecule. researchgate.netchemrxiv.org
| Reaction Type | Typical Reagents/Conditions | Resulting Functional Group |
|---|---|---|
| Hydrolysis | Fuming H2SO4, H3BO3, heat | Carboxylic acid (-COOH) |
| Photocatalytic Defluoroalkylation | Alkene, photocatalyst (e.g., Ir or Ru complex), visible light | Difluoroalkyl (-CF2-Alkyl) |
| Defluoroallylation | Allylsilane, fluoride (B91410) source (e.g., CsF) | Difluoroallyl (-CF2-CH2CH=CH2) |
Stability and Potential for Fluorine Substitution Reactions
The trifluoromethyl (-CF3) group is renowned for its high stability, a characteristic attributed to the strength of the carbon-fluorine bond. tcichemicals.com This robustness makes the -CF3 group a valuable functional group in many applications as it often remains intact under a variety of reaction conditions. tcichemicals.com However, under specific and often forcing conditions, the C-F bonds can be induced to react, offering pathways for derivatization.
The stability of the trifluoromethyl group in aromatic compounds is significant, yet it is not entirely inert. For instance, reactions in the presence of Brønsted superacids have been shown to lead to the protolytic defluorination of trifluoromethyl-substituted arenes, which can result in the formation of reactive electrophilic species like carbocations or acylium cations. nih.gov Such reactive intermediates could then participate in intramolecular cyclization or intermolecular reactions. While the trifluoromethyl group is generally stable, it can undergo decomposition with certain transition metal catalysts, Lewis acids, metal hydrides, and under some base-catalyzed conditions. nih.gov
Direct nucleophilic substitution of a fluorine atom in a trifluoromethyl group is an energetically demanding process due to the strength of the C-F bond. However, the electron-withdrawing nature of the trifluoromethyl group activates the aromatic ring, particularly the positions ortho and para to it, for nucleophilic aromatic substitution (SNAr) of other leaving groups. wikipedia.org In the case of this compound, the trifluoromethyl group would strongly activate the aniline ring towards nucleophilic attack, should a suitable leaving group be present.
The pyridinyloxy group itself can be considered in terms of its stability. Diaryl ether bonds can be cleaved under certain catalytic conditions, such as palladium-catalyzed hydrogenolysis or through photoredox catalysis. d-nb.infonih.gov The presence of the nitrogen atom in the pyridine ring might influence the reactivity of the ether linkage, potentially making it susceptible to cleavage under specific acidic or reductive conditions.
The potential for fluorine substitution reactions on the trifluoromethyl group of this compound is therefore limited but not impossible. Such transformations would likely require specialized reagents and conditions that can overcome the high C-F bond energy.
| Reaction Type | Potential Reagents/Conditions | Expected Outcome on the Molecule | Reference |
|---|---|---|---|
| Protolytic Defluorination of -CF3 | Brønsted superacids (e.g., CF3SO3H) | Formation of reactive carbocationic or acylium species from the trifluoromethyl group. | nih.gov |
| Diaryl Ether Cleavage | Palladium catalysis with H2 (Hydrogenolysis) | Cleavage of the C-O bond between the aniline and pyridine rings. | nih.gov |
| Diaryl Ether Cleavage | Visible-light photoredox catalysis | Potential cleavage of the diaryl ether linkage under mild conditions. | d-nb.info |
| Decomposition of -CF3 group | Certain transition metal catalysts, Lewis acids, metal hydrides, or strong bases | Decomposition or transformation of the trifluoromethyl group. | nih.gov |
Formation of Related Fluorinated Moieties
While direct substitution of fluorine on the trifluoromethyl group is challenging, the transformation of the -CF3 group into other fluorinated moieties such as difluoromethyl (-CF2H) or monofluoromethyl (-CH2F) groups represents a viable derivatization strategy. These transformations are of significant interest as the introduction of -CF2H and -CH2F groups can have beneficial effects on the properties of molecules for various applications. cas.cn
The conversion of a trifluoromethyl group to a difluoromethyl group typically involves a selective single C-F bond cleavage. researchgate.net This can be achieved through various methods, including reduction reactions. For instance, the use of magnesium metal has been reported for the defluorination of trifluoromethylarenes in the presence of a Brønsted acid to yield difluoromethyl-containing arenes. ccspublishing.org.cn Another approach involves photoredox catalysis, which can facilitate the defluorinative functionalization of trifluoromethyl groups under mild conditions. researchgate.net
Furthermore, the trifluoromethyl group can serve as a precursor for the synthesis of difluoroalkenes through defluorinative allylation or other cross-coupling reactions. rsc.org These reactions often proceed via radical intermediates generated from the trifluoromethylarene. ccspublishing.org.cn
The synthesis of difluoromethyl ethers and sulfides can also be considered a related transformation. While not directly modifying the existing -CF3 group on the aniline ring, these methods provide a way to introduce other fluorinated moieties into similar molecular scaffolds. For example, phenols can be converted to difluoromethyl ethers using reagents like difluoromethyltriflate (HCF2OTf). nih.gov
The following table summarizes some of the documented methods for transforming aromatic trifluoromethyl groups into other fluorinated moieties, which could potentially be applied to this compound.
| Transformation | Reagents/Conditions | Product Moiety | Reference |
|---|---|---|---|
| Defluorination to Difluoromethyl | Magnesium metal, Brønsted acid | -CF2H | ccspublishing.org.cn |
| Single C-F Bond Functionalization | Photoredox catalysis, radical trapping agents | -CF2R (where R is a new substituent) | researchgate.net |
| Defluorinative Cross-Coupling | Photocatalyst (e.g., Ir-based), α-keto acids | γ,γ-difluoroallylic ketones (from trifluoromethyl alkenes) | ccspublishing.org.cn |
| Conversion to Dithioesters | BF3SMe2 complex, microwave irradiation | -C(S)SMe | researchgate.net |
| Synthesis of Difluoromethyl Ethers from Phenols | Difluoromethyltriflate (HCF2OTf), base | -OCF2H | nih.gov |
Computational Chemistry and Molecular Modeling of 2 3 Pyridinyloxy 5 Trifluoromethyl Aniline
Electronic Structure Calculations
Electronic structure calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the charge distribution and reactivity of 2-(3-Pyridinyloxy)-5-(trifluoromethyl)aniline. DFT studies on analogous compounds, such as various isomers of trifluoromethylaniline, have demonstrated the significant influence of the trifluoromethyl group on the electronic properties of the aniline (B41778) ring. researchgate.netresearchgate.net
DFT calculations can provide a detailed picture of the molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these frontier orbitals are crucial in predicting the molecule's reactivity, electronic transitions, and charge transfer characteristics. For instance, studies on similar aromatic compounds have shown that the HOMO is often localized on the electron-rich aniline moiety, while the LUMO may be distributed over the electron-deficient trifluoromethyl-substituted ring and the pyridine (B92270) ring. researchgate.net The HOMO-LUMO energy gap is a key parameter that can be correlated with the chemical reactivity and stability of the molecule.
Molecular electrostatic potential (MEP) maps generated from DFT calculations can visually represent the charge distribution. For this compound, the MEP would likely show regions of negative potential around the nitrogen and oxygen atoms of the pyridinyloxy group and the nitrogen of the aniline group, indicating their propensity to act as hydrogen bond acceptors. Conversely, the hydrogen atoms of the amino group would exhibit positive potential, highlighting their role as hydrogen bond donors.
Illustrative Data Table: Calculated Electronic Properties of Aromatic Amines
| Property | Aniline | 3-(Trifluoromethyl)aniline | This compound (Expected) |
| Dipole Moment (Debye) | 1.53 | 2.97 | Higher than 3-(Trifluoromethyl)aniline |
| HOMO Energy (eV) | -5.14 | -5.89 | Expected to be lower than aniline |
| LUMO Energy (eV) | -0.21 | -0.98 | Expected to be lower than aniline |
| HOMO-LUMO Gap (eV) | 4.93 | 4.91 | Expected to be in a similar range |
Note: The values for this compound are illustrative and represent expected trends based on the electronic effects of its substituents.
Conformational Analysis and Energy Minima
The flexibility of the ether linkage in this compound allows for multiple conformations. Conformational analysis is crucial for identifying the most stable, low-energy structures, which are the most likely to be observed experimentally. These studies involve systematically rotating the rotatable bonds—specifically the C-O-C and C-N bonds—and calculating the potential energy at each step.
Computational methods, such as molecular mechanics or quantum mechanical calculations, can be employed to perform a potential energy surface scan. This allows for the identification of local and global energy minima, corresponding to stable and metastable conformers, respectively. The relative energies of these conformers determine their population distribution at a given temperature according to the Boltzmann distribution. Studies on similar biaryl ether compounds often reveal a limited number of low-energy conformers that dominate the conformational landscape. nii.ac.jp
Quantitative Structure-Activity Relationships (QSAR) for Analog Design
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to a specific property. chemmethod.com In the context of analog design, QSAR can be employed to predict the chemical properties of novel derivatives of this compound without the need for their synthesis and experimental characterization. This approach focuses on physicochemical properties rather than biological activity.
The first step in a QSAR study is the calculation of a wide range of molecular descriptors for a set of known molecules. These descriptors can be categorized as constitutional, topological, geometrical, and electronic. For a series of analogs of this compound, where substituents on either the aniline or pyridine ring are varied, descriptors such as molecular weight, logP (lipophilicity), molar refractivity, dipole moment, and quantum chemical parameters (e.g., HOMO/LUMO energies, atomic charges) would be calculated. researchgate.net
Once the descriptors are calculated, a mathematical model is developed using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) to establish a correlation between the descriptors and a particular chemical property (e.g., solubility, melting point, or a spectroscopic feature). researchgate.net A robust QSAR model can then be used to predict the properties of newly designed analogs, thereby accelerating the process of identifying compounds with desired chemical characteristics.
Prediction of Spectroscopic Parameters
Computational chemistry provides powerful tools for the prediction of various spectroscopic parameters, which can aid in the structural elucidation and characterization of this compound.
NMR Spectroscopy: The chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy are highly sensitive to the electronic environment of the nuclei. DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can predict the ¹H and ¹³C NMR chemical shifts with a good degree of accuracy. mdpi.com These predictions can be invaluable for assigning the signals in an experimental spectrum, especially for a complex molecule with multiple aromatic protons and carbons. The calculated chemical shifts for related trifluoromethylanilines have shown good agreement with experimental data. srce.hr
IR Spectroscopy: The vibrational frequencies in an Infrared (IR) spectrum correspond to the different vibrational modes of the molecule. Quantum chemical calculations can predict these frequencies, providing a theoretical IR spectrum. researchgate.net This can be used to assign the characteristic absorption bands, such as the N-H stretching vibrations of the amino group, the C-F stretching of the trifluoromethyl group, and the C-O-C stretching of the ether linkage. Comparing the predicted spectrum with the experimental one can help confirm the molecular structure.
Illustrative Data Table: Predicted ¹³C NMR Chemical Shifts (ppm) for the Aniline Ring
| Carbon Atom | Aniline | 3-(Trifluoromethyl)aniline | This compound (Expected) |
| C-NH₂ | 146.7 | 148.9 | Expected to be significantly shifted due to the ortho-pyridinyloxy group |
| C-CF₃ | - | 131.5 (q) | Expected to be around 125-135 ppm with C-F coupling |
| C1 | 146.7 | 148.9 | ~140-150 |
| C2 | 118.6 | 114.7 | ~115-125 |
| C3 | 129.4 | 129.6 | ~120-130 |
| C4 | 115.2 | 118.9 | ~110-120 |
| C5 | 129.4 | 131.5 (q) | ~125-135 |
| C6 | 118.6 | 122.3 | ~115-125 |
Note: The values for this compound are illustrative and represent expected chemical shift ranges based on substituent effects.
Molecular Dynamics Simulations for Intermolecular Interactions
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov For this compound, MD simulations can provide valuable insights into its behavior in different environments and its potential intermolecular interactions. nih.gov
In an MD simulation, the forces between atoms are calculated using a force field, and Newton's equations of motion are solved to simulate the trajectory of the system. By simulating the compound in a solvent, such as water or an organic solvent, one can study its solvation properties and how it interacts with the surrounding molecules.
A key application of MD simulations is the study of intermolecular interactions, such as hydrogen bonding and π-π stacking. nih.gov For this compound, the amino group can act as a hydrogen bond donor, while the nitrogen and oxygen atoms of the pyridinyloxy group, as well as the nitrogen of the aniline, can act as hydrogen bond acceptors. The aromatic rings can participate in π-π stacking interactions with other aromatic molecules.
MD simulations can be used to calculate various properties, such as the radial distribution function, which provides information about the local structure of the solvent around the molecule. It can also be used to study the dynamics of the molecule, including its conformational changes over time. This information is crucial for understanding how the molecule might interact with other molecules in a condensed phase. nih.gov
Advanced Spectroscopic Investigations and Applications
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of organic molecules in solution. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments would provide a complete assignment of the atomic connectivity and electronic environment of 2-(3-Pyridinyloxy)-5-(trifluoromethyl)aniline.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to exhibit distinct signals for the aromatic protons on both the aniline (B41778) and pyridine (B92270) rings. The protons on the trifluoromethyl-substituted aniline ring would likely appear as complex multiplets due to spin-spin coupling. For comparison, in 4-fluoro-3-(trifluoromethyl)aniline, the aromatic protons resonate between δ 6.7 and 7.0 ppm. chemicalbook.com The protons of the pyridinyloxy group would also show characteristic shifts and coupling patterns. The amine (-NH₂) protons would present as a broad singlet, the chemical shift of which would be dependent on the solvent and concentration.
¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on all the carbon atoms in the molecule. The carbon atom attached to the trifluoromethyl group is expected to show a quartet due to coupling with the three fluorine atoms, a characteristic feature observed in many trifluoromethylated aromatic compounds. rsc.org For instance, in N-benzyl-N-(trifluoromethyl)aniline, the trifluoromethyl carbon appears as a quartet with a coupling constant (J) of 255.8 Hz. rsc.org The carbons of the pyridine ring and the aniline ring will have distinct chemical shifts influenced by the ether linkage and the electron-withdrawing trifluoromethyl group.
¹⁹F NMR Spectroscopy: The fluorine NMR spectrum is a powerful tool for studying fluorine-containing compounds. For this compound, a single sharp signal is expected for the -CF₃ group. The chemical shift of this signal provides insight into the electronic environment of the trifluoromethyl group. In various N-substituted trifluoromethylanilines, the ¹⁹F NMR signal for the -CF₃ group typically appears between -57 and -64 ppm. rsc.orgbeilstein-journals.org For example, N-benzyl-N-(trifluoromethyl)aniline shows a ¹⁹F signal at -57.38 ppm. rsc.org
| Nucleus | Expected Chemical Shift Range (ppm) | Key Features | Reference Compounds |
|---|---|---|---|
| ¹H | 6.5 - 8.5 | Complex multiplets for aromatic protons, broad singlet for -NH₂ | 4-fluoro-3-(trifluoromethyl)aniline chemicalbook.com |
| ¹³C | 100 - 160 | Quartet for C-CF₃ | N-benzyl-N-(trifluoromethyl)aniline rsc.org |
| ¹⁹F | -57 to -64 | Singlet for -CF₃ | N-benzyl-N-(trifluoromethyl)aniline, 4-(Trifluoromethyl)benzaldehyde rsc.orgbeilstein-journals.org |
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is crucial for determining the exact molecular weight and elemental composition of a compound. For this compound (C₁₂H₉F₃N₂O), the calculated exact mass would be a key identifier. HRMS analysis of related compounds, such as N-butyl-N-(trifluoromethyl)aniline, has been successfully used to confirm their elemental composition. rsc.org
Fragmentation analysis through techniques like tandem mass spectrometry (MS/MS) would reveal the characteristic fragmentation patterns of the molecule. Expected fragmentation pathways would likely involve the cleavage of the ether bond between the pyridine and aniline rings, as well as the loss of the trifluoromethyl group. These fragmentation patterns provide valuable information for structural confirmation and for the identification of related compounds in complex mixtures.
| Technique | Information Obtained | Expected Observations |
|---|---|---|
| HRMS (e.g., ESI-TOF) | Exact Mass and Elemental Formula | Precise mass measurement confirming C₁₂H₉F₃N₂O |
| Tandem MS (MS/MS) | Fragmentation Pattern | Cleavage of the C-O ether bond, loss of CF₃ |
Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification and Bond Characterization
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides detailed information about the functional groups and bond vibrations within a molecule.
FTIR Spectroscopy: The FTIR spectrum of this compound is expected to show characteristic absorption bands for the N-H stretching of the primary amine, typically in the region of 3300-3500 cm⁻¹. researchgate.net The C-F stretching vibrations of the trifluoromethyl group usually appear as strong bands in the 1100-1300 cm⁻¹ region. scirp.org Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the C=C and C=N stretching vibrations of the aromatic rings would be observed in the 1400-1600 cm⁻¹ range. The C-O-C stretching of the ether linkage would likely produce a distinct band around 1200-1250 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy would complement the FTIR data. The aromatic ring vibrations are typically strong in the Raman spectrum. The symmetric C-F stretching of the -CF₃ group would also be Raman active. The combination of FTIR and Raman data allows for a more complete assignment of the vibrational modes of the molecule. For instance, studies on 2-chloro-5-(trifluoromethyl)aniline have utilized both FTIR and FT-Raman for a comprehensive vibrational analysis. researchgate.net
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Technique |
|---|---|---|
| N-H Stretch (Amine) | 3300 - 3500 | FTIR |
| Aromatic C-H Stretch | 3000 - 3100 | FTIR, Raman |
| Aromatic C=C/C=N Stretch | 1400 - 1600 | FTIR, Raman |
| C-O-C Stretch (Ether) | 1200 - 1250 | FTIR |
| C-F Stretch (Trifluoromethyl) | 1100 - 1300 | FTIR (strong), Raman |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The spectrum of this compound is expected to show absorption bands corresponding to π → π* transitions of the aromatic rings. Aniline itself exhibits strong absorption bands around 230 nm and 280 nm. researchgate.net The presence of the pyridinyloxy and trifluoromethyl substituents will likely cause shifts in the absorption maxima (λ_max) and changes in the molar absorptivity. The extended conjugation and the presence of heteroatoms will influence the energy of the electronic transitions. In general, aniline derivatives show electronic transitions in the UV region. capes.gov.brresearchgate.net
Role As a Key Chemical Intermediate and Building Block
Precursor for Advanced Fluorinated Materials
While specific research detailing the use of 2-(3-pyridinyloxy)-5-(trifluoromethyl)aniline in the synthesis of high-performance polymers or electronic materials is not extensively documented in publicly available literature, the structural components of the molecule suggest its potential as a precursor for such advanced fluorinated materials. Fluorinated polymers often exhibit desirable properties such as high thermal stability, chemical resistance, and low surface energy. The trifluoromethyl group in this aniline (B41778) derivative could be incorporated into a polymer backbone to impart these characteristics.
The general importance of fluorinated anilines as building blocks for functionalized molecules is well-established in the field of materials science. The synthesis of fluorinated compounds is a rapidly growing area of research for creating complex molecules with unique properties.
Scaffold for Novel Heterocyclic Compounds
The structure of this compound makes it an ideal scaffold for the synthesis of novel heterocyclic compounds. The presence of the aniline and pyridine (B92270) rings allows for the construction of fused ring systems or the addition of other heterocyclic moieties. Multicomponent reactions are a powerful tool for preparing polycondensed heterocyclic systems, and aniline derivatives are often key starting materials in these processes nih.gov.
The development of new synthetic methods to access meta-substituted anilines is of great interest for medicinal and material chemistry beilstein-journals.org. The aniline functional group can be readily diazotized and subjected to a variety of substitution reactions, or it can participate in condensation reactions to form new heterocyclic rings. For instance, trifluoromethyl-substituted anilines can be used to synthesize more complex heterocyclic structures like acridines researchgate.net.
Use in the Synthesis of Complex Molecules with Aromatic Amine and Pyridine Moieties
The compound serves as a valuable intermediate in the synthesis of complex molecules that require both an aromatic amine and a pyridine moiety. These structural motifs are prevalent in a wide range of biologically active compounds, including those used in agriculture and medicine. Trifluoromethylpyridine (TFMP) and its derivatives are key structural motifs in many active agrochemical and pharmaceutical ingredients nih.gov.
The synthesis of trifluoromethyl-containing compounds is of significant interest in drug discovery, as the trifluoromethyl group can improve the pharmacokinetic and pharmacodynamic properties of a drug candidate nih.gov. Aniline derivatives are widely used in the synthesis of pharmaceuticals, and the presence of the trifluoromethyl group can enhance the biological activity of the final product google.comgoogle.com. For example, trifluoromethylanilines are important intermediates for herbicides and veterinary anti-inflammatory drugs google.com.
Table 1: Examples of Related Trifluoromethyl-containing Intermediates and their Applications
| Intermediate Compound | Application/Significance | Reference |
|---|---|---|
| 2,3-dichloro-5-(trifluoromethyl)pyridine | Key intermediate for several crop-protection products. | nih.gov |
| 2-Methyl-3-trifluoromethylaniline | Important intermediate for medicines and pesticides, including analgesics and herbicides. | google.com |
| Trifluoromethylpyridine (TFMP) Derivatives | Used in the synthesis of various agrochemical and pharmaceutical ingredients. | nih.gov |
| 2,3,4-trifluoroaniline | An important intermediate for chemical and pharmaceutical industries, used in synthesizing liquid crystal compounds and medicines like lomefloxacin. | google.com |
Intermediacy in Multi-Step Organic Synthesis
In the context of multi-step organic synthesis, this compound is a valuable intermediate. Its functional groups allow for sequential chemical modifications, enabling the construction of complex target molecules. The aniline group can be protected and deprotected, and it can direct substitution reactions on the benzene (B151609) ring. The pyridine ring can also undergo various transformations.
The synthesis of complex organic molecules often involves a series of reactions where a key intermediate, such as this aniline derivative, is progressively elaborated. For example, a general synthetic route might involve the initial synthesis of the aniline intermediate, followed by a series of reactions to build a more complex structure, such as a pharmaceutical agent or a functional material. The development of straightforward synthetic routes from inexpensive starting materials is a key focus in pharmaceutical synthesis.
Development of Advanced Analytical Methodologies
High-Performance Liquid Chromatography (HPLC) Method Development for Purity and Impurity Profiling
HPLC is a primary technique for separating and quantifying non-volatile and thermally sensitive compounds, making it ideal for the analysis of "2-(3-Pyridinyloxy)-5-(trifluoromethyl)aniline". A well-developed HPLC method can effectively separate the main compound from process-related impurities and degradation products.
The success of an HPLC separation is fundamentally dependent on the careful selection and optimization of the stationary and mobile phases. rjptonline.org
Stationary Phase Selection: The choice of the stationary phase is governed by the physicochemical properties of the analyte. For "this compound," which contains both aromatic and polar functional groups, several types of stationary phases can be considered.
Reversed-Phase C18: A C18 (octadecylsilane) column is the most common starting point for method development due to its versatility and wide applicability in separating moderately polar to nonpolar compounds.
Aromatic Phases: Stationary phases containing phenyl groups (e.g., Phenyl-Hexyl) can offer alternative selectivity. southalabama.edu These phases can engage in π-π interactions with the pyridine (B92270) and benzene (B151609) rings of the analyte, potentially improving the resolution between the main peak and structurally similar impurities. southalabama.edu
Mobile Phase Optimization: The mobile phase composition is adjusted to control the retention and elution of the analyte and its impurities. For reversed-phase chromatography, the mobile phase typically consists of a mixture of water or an aqueous buffer and a miscible organic solvent.
Organic Solvents: Acetonitrile and methanol (B129727) are the most frequently used organic modifiers. Acetonitrile often provides better peak shapes and lower UV cutoff, while methanol can offer different selectivity.
Aqueous Phase and Modifiers: The pH of the mobile phase is a critical parameter, as the aniline (B41778) and pyridine groups of the analyte have basic properties. Using modifiers like formic acid, acetic acid, or buffers such as ammonium (B1175870) formate (B1220265) or ammonium acetate (B1210297) can control the ionization state of the analyte, leading to improved peak symmetry and retention time reproducibility. nih.gov These additives are also essential for enhancing ionization efficiency in mass spectrometry detection. nih.gov
Elution Mode: A gradient elution, where the proportion of the organic solvent is increased over the course of the analysis, is generally preferred for impurity profiling. semanticscholar.org This approach allows for the elution of impurities with a wide range of polarities while ensuring the main component is well-resolved and has a reasonable retention time.
The optimization process is systematic, involving adjustments to parameters to achieve the desired resolution, peak shape, and analysis time.
Table 1: Illustrative Starting Parameters for HPLC Method Development
| Parameter | Typical Condition |
|---|---|
| Stationary Phase | Reversed-Phase C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Elution Mode | Gradient |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
UV-Vis Detection: Due to the presence of aromatic chromophores (pyridine and substituted benzene rings), "this compound" exhibits strong absorbance in the ultraviolet (UV) region. A UV-Vis detector, particularly a Photodiode Array (PDA) detector, is highly effective. A PDA detector can acquire the entire UV spectrum for each peak, which aids in peak identification and purity assessment. The analysis of the UV-Vis spectrum, typically scanned from 200 to 400 nm, allows for the selection of an optimal detection wavelength that maximizes sensitivity for both the parent compound and its impurities. nih.gov
Mass Spectrometry (MS) Detection: Coupling HPLC with a mass spectrometer (LC-MS) provides a powerful tool for the definitive identification of impurities. Mass spectrometry offers high specificity and sensitivity, allowing for the determination of the molecular weights of co-eluting peaks and providing structural information through fragmentation analysis.
Ionization: Electrospray Ionization (ESI) is the preferred technique for a molecule like "this compound." Given the basic nitrogen atoms in the aniline and pyridine moieties, ESI in the positive ion mode ([M+H]+) is typically very efficient.
Analysis: High-Resolution Mass Spectrometry (HRMS), using analyzers like Time-of-Flight (TOF) or Orbitrap, can provide highly accurate mass measurements. This data is invaluable for determining the elemental composition of unknown impurities, which is a critical step in their structural elucidation. researchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
Direct analysis of "this compound" by Gas Chromatography (GC) is generally not feasible due to its relatively high molecular weight and polarity, which result in low volatility and poor thermal stability. However, GC-MS can be employed for the analysis of volatile impurities or after a chemical derivatization step that converts the analyte into a more volatile and thermally stable compound. asbcnet.org
Derivatization of the primary amine group, for instance through silylation (e.g., with N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) or acylation, can make the molecule amenable to GC analysis. The resulting derivative can then be separated on a low-polarity capillary column, such as one with a 5% phenyl polymethylsiloxane stationary phase. semanticscholar.org
The mass spectrometer, typically operating with Electron Ionization (EI) at 70 eV, generates a reproducible fragmentation pattern. This mass spectrum serves as a fingerprint for the compound, which can be compared against spectral libraries for identification and used for structural elucidation of unknown volatile or derivatized non-volatile compounds. semanticscholar.org
Table 2: Representative GC-MS Parameters for Analysis of a Derivatized Analyte
| Parameter | Typical Condition |
|---|---|
| Derivatization Agent | BSTFA (for silylation) |
| GC Column | 5% Phenyl Polymethylsiloxane, 30 m x 0.25 mm ID, 0.25 µm film |
| Carrier Gas | Helium at 1.0 mL/min |
| Injector Temperature | 250 °C |
| Oven Program | Initial 100 °C, ramp at 10 °C/min to 300 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-600 |
Capillary Electrophoresis for Separation Science
Capillary Electrophoresis (CE) is a high-resolution separation technique that separates ions based on their electrophoretic mobility in an electric field. It offers advantages such as high separation efficiency, short analysis times, and minimal sample and reagent consumption.
For "this compound," Capillary Zone Electrophoresis (CZE) is the most suitable mode. In CZE, the separation is based on differences in the charge-to-size ratio of the analytes. By using a background electrolyte (BGE) with an acidic pH (e.g., a phosphate (B84403) buffer at pH 2.5), the basic amine and pyridine groups of the analyte become protonated, imparting a positive charge and allowing it to migrate as a cation. nih.gov
Key parameters for method development in CZE include the composition, concentration, and pH of the BGE, the applied voltage, and the capillary temperature. Coated capillaries can be used to suppress or reverse the electroosmotic flow (EOF), which can further enhance separation resolution. nih.gov Detection is commonly performed using a UV-Vis detector integrated into the CE system. mdpi.com
Quantitative Analytical Techniques for Trace Analysis
For the quantification of trace levels of "this compound" or its impurities, for instance in environmental or biological samples, highly sensitive and selective methods are required. The gold standard for such applications is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).
This technique utilizes a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. In MRM, a specific precursor ion (e.g., the protonated molecule, [M+H]+) is selected in the first quadrupole, fragmented in the collision cell (the second quadrupole), and then one or more specific product ions are monitored by the third quadrupole. This process is highly specific and significantly reduces chemical noise, enabling detection limits in the picogram (pg) or femtogram (fg) range.
The development of a quantitative LC-MS/MS method involves optimizing the chromatographic conditions for speed and peak shape, as well as fine-tuning the MS parameters, including the selection of precursor and product ion transitions and the optimization of collision energy for maximum signal intensity. The use of a stable isotope-labeled internal standard is crucial for achieving high precision and accuracy by correcting for matrix effects and variations in instrument response.
Table 3: Hypothetical MRM Transitions for LC-MS/MS Trace Analysis
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Mode |
|---|---|---|---|
| This compound | 269.07 | 148.04 (Loss of pyridinyloxy) | Positive ESI |
| This compound | 269.07 | 95.05 (Protonated pyridine) | Positive ESI |
Emerging Research Areas and Future Directions
Sustainable Synthesis Routes for 2-(3-Pyridinyloxy)-5-(trifluoromethyl)aniline (e.g., green chemistry approaches)
A primary objective of contemporary research is the creation of environmentally sound and efficient methods for synthesizing this compound. Conventional synthesis often involves severe reaction conditions, hazardous solvents, and costly catalysts. Green chemistry principles seek to overcome these drawbacks by emphasizing atom economy, employing renewable resources, and minimizing waste. rasayanjournal.co.innih.gov
Microwave-assisted organic synthesis (MAOS) is a particularly promising area of study. This method can drastically cut down reaction times, enhance yields, and frequently permits the use of less dangerous solvents than traditional heating techniques. nih.gov Researchers are also looking into more sustainable catalytic systems, such as those utilizing earth-abundant metals or even metal-free catalysts. The aim is to formulate a synthesis route that is not only greener but also more economical for large-scale manufacturing.
Flow chemistry presents another potential avenue. Continuous flow reactors have multiple benefits over conventional batch processing, such as superior heat and mass transfer, heightened safety, and the possibility of more straightforward scaling. acs.orgnih.govnih.gov By devising a continuous flow process for the synthesis of this compound, higher efficiency and a reduced environmental footprint may be achievable. nih.govmdpi.com
| Synthesis Approach | Key Advantages | Research Focus |
| Microwave-Assisted Organic Synthesis (MAOS) | Reduced reaction times, improved yields, use of greener solvents. nih.gov | Optimization of reaction conditions and solvent selection. |
| Sustainable Catalysis | Use of earth-abundant metals, metal-free catalysts. | Catalyst design and performance evaluation. |
| Flow Chemistry | Improved safety, enhanced efficiency, easier scale-up. acs.orgnih.gov | Reactor design and process optimization. |
Application in Catalyst and Ligand Design
The structure of this compound makes it a compelling option for designing new catalysts and ligands. The nitrogen atom in the pyridine (B92270) ring and the amino group of the aniline (B41778) moiety can both serve as coordination points for metal ions. This capacity for bidentate or potentially polydentate coordination is a highly desirable characteristic in the creation of catalysts for a broad spectrum of organic reactions.
The electron-withdrawing trifluoromethyl group can markedly alter the molecule's electronic properties, which can, in turn, impact the catalytic activity of any metal complex it forms. nih.gov Research is underway to synthesize coordination complexes of this compound with various transition metals like palladium, copper, and rhodium. These complexes are subsequently evaluated for their catalytic effectiveness in processes such as cross-coupling reactions, hydrogenations, and asymmetric synthesis.
The development of chiral ligands from this compound is another active research domain. nih.govrsc.orgresearchgate.net By incorporating chirality into the ligand's structure, it becomes possible to craft catalysts that can selectively generate one enantiomer of a chiral product. nih.govrsc.orgresearchgate.net This is especially crucial in the pharmaceutical sector, where a drug's biological activity can be heavily reliant on its stereochemistry.
Photochemical and Electrochemical Transformations
The photophysical and electrochemical characteristics of this compound are also starting to be examined. The aromatic rings and heteroatoms in its structure imply that it might display intriguing behaviors when exposed to light or an electric current.
In photochemistry, scientists are exploring the use of this compound as a photosensitizer or in photoredox catalysis. acs.orgnih.govnih.gov The trifluoromethyl group can alter the molecule's excited-state properties, which could lead to new photochemical reactions. acs.orgibs.re.kr For instance, it might be employed to enable light-driven organic reactions, which are frequently more sustainable than their heat-driven equivalents.
From an electrochemical standpoint, the aniline group can be oxidized, while the pyridine and trifluoromethyl-substituted benzene (B151609) rings can be reduced. nih.govacs.orgnih.gov Investigating the redox potentials of this compound can offer clues about its electronic structure and its suitability for applications like organic electronics or as a redox mediator in electrosynthesis. researchgate.netmdpi.comacs.org The formulation of electrosynthetic techniques to alter this compound's structure is also a point of interest, as it could offer a green and effective route to produce new derivatives. nih.govnih.gov
Exploration of Supramolecular Interactions and Assembly
The capacity of molecules to self-organize into well-defined, structured arrangements via non-covalent interactions is the cornerstone of supramolecular chemistry. The structure of this compound has several attributes that make it a viable component for supramolecular constructions.
The pyridine and aniline groups can engage in hydrogen bonding as both donors and acceptors. The aromatic rings can participate in π-π stacking interactions. researchgate.netresearchgate.netrsc.orgnih.govwikipedia.org Moreover, the fluorine atoms of the trifluoromethyl group can take part in halogen bonding and other non-covalent interactions. researchgate.netresearchgate.netrsc.org Through meticulous experimental design, it may be feasible to guide the self-assembly of this molecule into particular forms, such as one-dimensional chains, two-dimensional sheets, or even more intricate three-dimensional networks.
Analyzing the crystal structure of this compound and its derivatives can yield crucial data on the favored modes of intermolecular interaction. This information can then be applied to engineer new materials with customized properties, like porous materials for gas storage or separation, or crystalline materials with unique optical or electronic characteristics.
Development of Novel Analytical Probes Utilizing the Compound's Structure
The distinctive blend of functional groups in this compound also positions it as a potential foundation for creating new analytical probes and sensors. The aniline and pyridine components can function as binding sites for particular analytes, and the trifluoromethyl group can be used to adjust the molecule's electronic and photophysical properties.
One promising research direction is the creation of fluorescent probes. mdpi.com By integrating a fluorophore into the structure or by engineering the molecule to become fluorescent upon binding to a target analyte, it could be possible to devise sensors for detecting metal ions, anions, or small organic molecules. mdpi.com The high sensitivity and selectivity of fluorescence-based detection make this a very appealing application.
Another potential application is in the development of electrochemical sensors. The redox activity of the aniline group could be harnessed to create a sensor that generates an electrical signal when a target analyte is present. researchgate.net Such sensors could be valuable in environmental monitoring, clinical diagnostics, and food safety. The design of these probes would entail modifying the core structure of this compound to incorporate specific recognition elements for the target analyte and a signaling unit to report the binding event.
Q & A
Basic: What are the common synthetic routes for preparing 2-(3-Pyridinyloxy)-5-(trifluoromethyl)aniline?
The synthesis typically involves multi-step reactions, starting with functionalizing the aniline core. For example, coupling pyridinyloxy groups to trifluoromethyl-substituted aniline derivatives can be achieved via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling. A related compound, 2-(3-Methoxypropoxy)-5-(trifluoromethyl)aniline, is synthesized by introducing substituents through sequential alkylation and aromatic substitution steps . Catalytic methods using CuI and K₃PO₄ under inert atmospheres are also effective for similar heterocyclic systems .
Advanced: How can regioselectivity be optimized during the introduction of pyridinyloxy groups?
Regioselectivity is influenced by electronic and steric factors. Using directing groups (e.g., -NH₂) on the aniline ring can guide substitution to the para or meta positions. For example, palladium catalysts with ligands like pyrrole-2-carboxylate enhance regioselectivity in coupling reactions, as demonstrated in the synthesis of trifluoromethylpyridine derivatives . Solvent polarity and temperature adjustments (e.g., DMF at 80–100°C) further refine positional selectivity .
Basic: What spectroscopic techniques are used to characterize this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is critical for confirming substituent positions and electronic environments. Mass spectrometry (MS) validates molecular weight and fragmentation patterns. For instance, the trifluoromethyl group shows distinct ¹⁹F NMR signals near -60 ppm, while pyridinyloxy protons resonate between 6.5–8.5 ppm in ¹H NMR .
Advanced: How are structural ambiguities resolved in complex derivatives?
Advanced techniques like 2D NMR (COSY, HSQC) and X-ray crystallography are employed. Computational methods (DFT calculations) predict electronic interactions and verify resonance assignments. For derivatives with multiple substituents, isotopic labeling or NOESY experiments clarify spatial arrangements .
Basic: What biological screening assays are suitable for this compound?
Initial screening includes enzyme inhibition assays (e.g., kinase or protease targets) and cytotoxicity studies (MTT assay). Related compounds with trifluoromethyl groups show anti-cancer activity in cell lines, as seen in 5-(trifluoromethyl)aniline derivatives tested against HeLa and MCF-7 cells .
Advanced: How can target-specific mechanisms of action be elucidated?
Surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) quantify binding affinities to proteins. Molecular docking simulations model interactions with active sites. For example, trifluoromethyl groups enhance hydrophobic interactions with kinase ATP-binding pockets, as observed in analogous compounds .
Basic: What chemical reactions are feasible at the trifluoromethyl or pyridinyloxy sites?
The trifluoromethyl group is inert under most conditions, but the aniline -NH₂ participates in diazotization or acylation. Pyridinyloxy moieties undergo electrophilic substitution (e.g., nitration) at the meta position. Chloroacetyl chloride can acylate the aniline group, as shown in related acetamide syntheses .
Advanced: How do substituents influence electronic properties and reactivity?
Electron-withdrawing groups (e.g., -CF₃) deactivate the aromatic ring, reducing electrophilic substitution rates. Methoxypropoxy groups increase solubility and steric bulk, altering reaction kinetics. Hammett constants (σ) predict substituent effects on reaction rates and regioselectivity .
Basic: How should researchers address contradictory bioactivity data across structural analogs?
Systematic SAR studies compare substituent effects. For example, replacing pyridinyloxy with methoxypropoxy groups may reduce cytotoxicity but improve metabolic stability. Parallel assays under standardized conditions (e.g., pH, cell line) isolate structural contributions .
Advanced: What protocols ensure safe handling in in vivo studies?
Use PPE (gloves, lab coats) and work in fume hoods due to potential irritancy (UN2810/6.1). For in vivo testing, adhere to OECD guidelines for dose administration and monitor metabolites via LC-MS. Safety data sheets (SDS) for related anilines recommend waste disposal via incineration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
